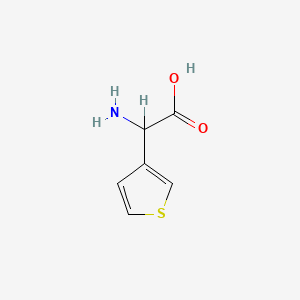

2-Amino-2-(thiophen-3-yl)acetic acid

Description

The exact mass of the compound this compound is 157.01974964 g/mol and the complexity rating of the compound is 140. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGBBSAQOQTNGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60922951 | |

| Record name | Amino(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194-86-1, 38150-49-1 | |

| Record name | D-(-)-3-Thienylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001194861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amino(thiophen-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60922951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-3-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.444 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-amino-2-(thiophen-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetic acid: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-Amino-2-(thiophen-3-yl)acetic acid, a heterocyclic amino acid of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical identity, physicochemical properties, synthesis methodologies, and its burgeoning applications in medicinal chemistry, supported by field-proven insights and authoritative references.

Chemical Identity and Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by a thiophene ring attached to the alpha-carbon of a glycine moiety. This unique structural feature imparts specific physicochemical properties that make it a valuable building block in the design of novel therapeutic agents. The compound can exist as a racemic mixture or as individual enantiomers, (S) and (R), each with distinct biological activities. It is also available as a hydrochloride salt to improve its solubility and stability.

CAS Numbers and Molecular Information

The Chemical Abstracts Service (CAS) has assigned distinct numbers to the different forms of this compound, which is crucial for unambiguous identification in research and commerce.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (Racemate) | 38150-49-1 | C₆H₇NO₂S | 157.19[1] |

| (S)-2-Amino-2-(thiophen-3-yl)acetic acid | 1194-87-2 | C₆H₇NO₂S | 157.19[2] |

| (R)-2-Amino-2-(thiophen-3-yl)acetic acid | 1194-86-1 | C₆H₇NO₂S | 157.19[3] |

| This compound hydrochloride | 369403-64-5 | C₆H₈ClNO₂S | 193.65[4] |

Physicochemical Properties

The physicochemical properties of this compound are pivotal for its handling, formulation, and biological activity. While experimental data for some properties are not extensively published, computed values from reliable sources provide valuable estimates.

| Property | (S)-Enantiomer (CAS 1194-87-2) | (R)-Enantiomer (CAS 1194-86-1) | General Information |

| Melting Point | Not explicitly found | 218 °C (Predicted) | The hydrochloride salt of the 2-thiophene isomer has a melting point of ~180°C (decomposition)[5]. |

| Boiling Point | 317.5 °C (Predicted)[6] | 317.5 ± 32.0 °C (Predicted) | High boiling points are expected due to the ionic nature of the amino acid. |

| Solubility | Information not readily available | Information not readily available | Generally soluble in aqueous solutions, with solubility influenced by pH. The hydrochloride salt is expected to have higher water solubility. |

| Appearance | Solid[6] | Solid | Typically a solid at room temperature. |

| Storage | 2-8°C[6] | 4°C | Recommended to be stored in a cool, dry place. |

Synthesis of this compound

The synthesis of α-amino acids is a well-established field in organic chemistry. For this compound, several classical and modern methods can be employed, with the choice of method often depending on the desired stereochemistry and scale of production.

Conceptual Synthetic Pathways

Two of the most prominent methods for the synthesis of α-amino acids from aldehydes are the Strecker synthesis and the Bucherer-Bergs reaction. These can be conceptually applied to the synthesis of this compound starting from thiophene-3-carbaldehyde.

Caption: Conceptual synthetic routes to this compound.

Strecker Synthesis: A Step-by-Step Protocol

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis to yield the α-amino acid.[5][7]

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve thiophene-3-carbaldehyde in a suitable solvent such as methanol.

-

Add a solution of ammonia in methanol, followed by the addition of a cyanide source, such as potassium cyanide or trimethylsilyl cyanide.

-

Stir the reaction mixture at room temperature until the formation of the α-aminonitrile is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up the reaction by quenching with water and extracting the product with an organic solvent.

Causality: The reaction proceeds through the in-situ formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide nucleophile to form the stable α-aminonitrile intermediate.

Step 2: Hydrolysis of the α-Aminonitrile

-

Subject the crude α-aminonitrile to acidic or basic hydrolysis. For acid hydrolysis, reflux the aminonitrile in a concentrated aqueous acid solution (e.g., 6M HCl).

-

After complete hydrolysis (monitored by TLC or LC-MS), neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.

-

Filter, wash with cold water and a suitable organic solvent (e.g., ethanol or ether), and dry the purified this compound.

Causality: The nitrile group is hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, yielding the final amino acid product.

Asymmetric Synthesis for Enantiomerically Pure Forms

The demand for enantiomerically pure compounds in drug development has led to the development of asymmetric syntheses. For this compound, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. Chiral sulfinamides, for instance, have been extensively used as versatile chiral reagents for the asymmetric synthesis of a wide variety of amines.

Applications in Drug Development and Medicinal Chemistry

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[7][8][9] These compounds exhibit diverse pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties.[7][8] this compound, as a key building block, provides a strategic entry point for the synthesis of novel drug candidates.

Role as a Chiral Building Block

The presence of a chiral center and versatile functional groups (amino and carboxylic acid) makes this compound an invaluable synthon for creating complex molecules with specific stereochemistry. This is particularly important in the development of nootropic (cognitive-enhancing) and other centrally acting nervous system agents where stereochemistry often dictates efficacy and side-effect profiles.

Incorporation into Biologically Active Scaffolds

Derivatives of 2-aminothiophene have shown promise as selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma. The incorporation of this compound into larger molecules can modulate their pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced biological activity and selectivity.

Caption: Potential therapeutic areas for derivatives of this compound.

While specific signaling pathways for this compound itself are not extensively documented, the broader class of 2-aminothiophene derivatives has been shown to act as inhibitors, receptors, and modulators in various biological pathways.[7]

Spectral Data for Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the thiophene ring protons, the α-proton, and the amine and carboxylic acid protons. The chemical shifts and coupling constants of the thiophene protons would be indicative of the 3-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the thiophene ring, the α-carbon, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

-

N-H stretching vibrations of the primary amine.

-

O-H stretching vibration of the carboxylic acid.

-

C=O stretching vibration of the carboxylic acid.

-

C-H and C=C stretching vibrations of the thiophene ring.

For thiophene-3-acetic acid, characteristic peaks are observed for C-C and C=C stretching vibrations in the thiophene ring.[11]

Mass Spectrometry (MS)

Mass spectrometry would provide information on the molecular weight and fragmentation pattern of the molecule. The mass spectrum of the related 2-thiopheneacetic acid is available in the NIST database.[12]

Safety and Handling

This compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a versatile and valuable building block for medicinal chemists and drug discovery scientists. Its unique structural features and chirality provide a foundation for the development of novel therapeutic agents across a range of disease areas. A thorough understanding of its chemical properties, synthesis, and biological potential is crucial for leveraging this compound to its full potential in the quest for new and improved medicines.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (Source: NIH)

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives.

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (Source: Cognizance Journal of Multidisciplinary Studies)

- An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Deriv

- Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (Source: N/A)

- Thioester supporting info 09-08-12. (Source: The Royal Society of Chemistry)

- This compound | Amino Acid Derivative | MedChemExpress. (Source: MedChemExpress)

- (S)-2-Amino-2-(thiophen-3-yl)acetic acid - Apollo Scientific. (Source: Apollo Scientific)

- DL-alpha-Amino-2-thiopheneacetic acid methyl ester hydrochloride, 98% | Fisher Scientific. (Source: Fisher Scientific)

- First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - MDPI. (Source: MDPI)

- This compound | C6H7NO2S | CID 102577 - PubChem. (Source: PubChem)

- (R)-2-Amino-2-(thiophen-3-yl)acetic acid - PubChem. (Source: PubChem)

- Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. - Sciforum. (Source: Sciforum)

- (S)-2-Amino-3-(thiophen-3-yl)propanoic acid - Sigma-Aldrich. (Source: Sigma-Aldrich)

- (R)-2-Amino-2-(thiophen-3-yl)acetic acid - Sigma-Aldrich. (Source: Sigma-Aldrich)

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.

- Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. (Source: Yale University)

- This compound hydrochloride | CAS 369403-64-5. (Source: chemical-suppliers.com)

- 2-Aminothiophenes as building blocks in heterocyclic synthesis: synthesis and antimicrobial evaluation of a new class of pyrido[1,2-a]thieno[3,2-e]pyrimidine, quinoline and pyridin-2-one derivatives. - Merck Millipore. (Source: Merck Millipore)

- Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide - NIH. (Source: NIH)

- SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences. (Source: International Journal of Pharmacy and Biological Sciences)

- Products - 2a biotech. (Source: 2a biotech)

- (S)-2-Amino-2-(thiophen-3-yl)acetic acid | CymitQuimica. (Source: CymitQuimica)

- (S)-2-Amino-2-(thiophen-3-yl)acetic acid - MySkinRecipes. (Source: MySkinRecipes)

- (R)-2-Amino-2-(thiophen-3-yl)acetic acid | CymitQuimica. (Source: CymitQuimica)

- UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent: ICP-OE - ACS Publications.

- (R)-2-Amino-2-(thiophen-3-yl)acetic acid - MedchemExpress.com. (Source: MedchemExpress.com)

- 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed. (Source: PubMed)

- A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer - Benchchem. (Source: Benchchem)

- Amino Acids (NMR and more) - Steffen's Chemistry Pages - Science and Fun. (Source: steffen-s.com)

- Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. - IOSR Journal. (Source: IOSR Journal)

- FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer... - ResearchGate.

- 2-Thiopheneacetic acid - the NIST WebBook. (Source: NIST WebBook)

Sources

- 1. This compound | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1194-87-2 Cas No. | (S)-2-Amino-2-(thiophen-3-yl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 3. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride | CAS 369403-64-5 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. DL-alpha-Amino-2-thiopheneacetic acid methyl ester hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. (S)-2-Amino-2-(thiophen-3-yl)acetic acid [myskinrecipes.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. 2-Thiopheneacetic acid | C6H6O2S | CID 15970 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(thiophen-3-yl)acetic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(thiophen-3-yl)acetic acid is a non-proteinogenic α-amino acid, structurally analogous to glycine, featuring a thiophene ring at the α-carbon. This substitution imparts unique conformational and electronic properties, making it a valuable building block in medicinal chemistry. As a member of the broader class of aminothiophene derivatives, it serves as a key scaffold in the design of various biologically active compounds. Understanding its fundamental physicochemical properties is paramount for its effective application in drug discovery, enabling researchers to predict its behavior in biological systems and optimize molecular designs for enhanced efficacy and developability.

This guide provides a comprehensive analysis of the core physicochemical characteristics of this compound, offering both established data and field-proven experimental methodologies. The narrative is structured to explain the causality behind these properties and their direct implications for research and development.

Core Molecular and Physicochemical Profile

A compound's behavior is fundamentally dictated by its structure and resulting physical properties. The data presented below, largely derived from computational models and publicly available databases, offers a foundational overview.[1][2] It is crucial to recognize that while computed values are excellent predictors, they should be corroborated with experimental data for mission-critical applications.

Molecular Structure and Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 1194-86-1 (R-enantiomer); 1194-87-2 (S-enantiomer) | [3][4] |

| Molecular Formula | C₆H₇NO₂S | [1] |

| SMILES | C1=CSC(=C1)C(C(=O)O)N | |

| Molecular Weight | 157.19 g/mol | [1][2] |

| Monoisotopic Mass | 157.01974964 Da | [1][2] |

Summary of Physicochemical Data

The following table summarizes key physicochemical parameters that govern the compound's pharmacokinetic and pharmacodynamic profile.

| Property | Value (Computed/Experimental) | Implication in Drug Development |

| Melting Point | ~208-210 °C (for 2-thienyl isomer)[5] | High value suggests strong crystal lattice energy, typical of zwitterions. |

| pKa | Not experimentally determined (Est. ~2-3 for -COOH, ~9-10 for -NH₃⁺) | Governs ionization state, solubility, and receptor interaction at physiological pH. |

| LogP (XLogP3) | -2.0[1][2] | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. |

| Polar Surface Area | 91.6 Ų[1][2] | Suggests good potential for oral absorption and cell permeability. |

| Aqueous Solubility | "Sparingly soluble" in water[6] | Qualitative data; solubility is pH-dependent due to zwitterionic nature. |

In-Depth Analysis of Key Properties and Their Interdependencies

Acidity, Basicity, and the Zwitterionic State (pKa & Isoelectric Point)

As an amino acid, this compound possesses both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH₂). This dual functionality allows it to exist in different ionic forms depending on the pH of the surrounding environment. The acid dissociation constants, pKa₁, for the carboxylic acid and pKa₂ for the protonated amino group, define these transitions.

-

pKa₁ (-COOH): Estimated to be in the range of 2-3.

-

pKa₂ (-NH₃⁺): Estimated to be in the range of 9-10.

At physiological pH (~7.4), which lies between the two pKa values, the molecule predominantly exists as a zwitterion —a neutral molecule with both a positive (-NH₃⁺) and a negative (-COO⁻) charge.[8][9] This zwitterionic nature is a defining characteristic, profoundly influencing its solubility, melting point, and interaction with biological targets.

The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. For a neutral amino acid, it can be calculated by averaging the two pKa values.[10] pI = (pKa₁ + pKa₂) / 2

Causality & Implication: The compound's charge state directly impacts its behavior. In the highly acidic environment of the stomach (pH 1-3), it will be predominantly cationic (+1 charge), which may influence absorption. In the intestine and bloodstream (pH ~7.4), the neutral zwitterion form dominates, which is critical for receptor binding and solubility. Understanding and experimentally determining the precise pKa values are therefore essential for developing oral dosage forms and predicting in-vivo behavior.

Caption: pH-dependent ionization states of this compound.

Lipophilicity and Hydrophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of octanol and water, serving as a key indicator of its lipophilicity.

The computationally derived XLogP3 value for this molecule is -2.0 .[1][2] This strongly negative value indicates that the compound is significantly more soluble in water than in lipids.

Causality & Implication: This high hydrophilicity is a direct consequence of the charged carboxylate and ammonium groups present in its dominant zwitterionic form. While this property ensures good aqueous solubility, which is favorable for formulation, it can present a challenge for passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier. In drug design, this scaffold is often used to impart water solubility to a larger, more lipophilic molecule, but its own transport may be reliant on specific carrier-mediated mechanisms rather than passive diffusion.

Solubility

A qualitative assessment describes this compound as "sparingly soluble" in water.[6] This solubility is highly dependent on pH.

Causality & Implication: Solubility is lowest at the isoelectric point (pI), where the net-neutral zwitterion has minimal electrostatic repulsion, allowing for more stable crystal lattice formation. As the pH moves away from the pI in either direction (becoming more acidic or more basic), the molecule acquires a net positive or negative charge, respectively. This increased charge enhances interactions with polar water molecules, leading to a significant increase in solubility. This principle is often exploited in formulation by preparing the compound as a salt (e.g., a hydrochloride salt) to improve its dissolution profile.[11]

Caption: Standard experimental workflow for determining aqueous solubility.

Experimental Methodologies

To ensure scientific integrity, computed data must be validated through rigorous experimentation. The following protocols describe self-validating systems for determining the key physicochemical properties discussed.

Protocol: Potentiometric Titration for pKa Determination

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the precise determination of the pKa values.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

-

Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate both the carboxyl and amino groups, bringing the initial pH below 2.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25°C). Use a calibrated pH electrode to monitor the solution and a magnetic stirrer for continuous mixing.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant. Record the pH value after each addition, ensuring the reading stabilizes.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The resulting curve will show two equivalence points.

-

pKa₁: The pH at the halfway point to the first equivalence point corresponds to the pKa of the carboxylic acid.

-

pKa₂: The pH at the halfway point between the first and second equivalence points corresponds to the pKa of the ammonium group.

-

-

Validation: The protocol is self-validating if the titration curve is smooth and exhibits two distinct, well-defined inflection points. The experiment should be run in triplicate to ensure reproducibility.

Protocol: Differential Scanning Calorimetry (DSC) for Melting Point & Purity

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature, providing a precise melting point and an indication of purity.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried compound into an aluminum DSC pan. Crimp the pan to seal it. Prepare an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that brackets the expected melting point (e.g., from 25°C to 250°C).

-

Data Acquisition: Record the differential heat flow as a function of temperature. The melting event will appear as an endothermic peak.

-

Data Analysis:

-

Melting Point: The onset temperature of the peak is typically reported as the melting point. The peak maximum can also be used.

-

Purity Assessment: A sharp, symmetric peak indicates high purity. Impurities will typically cause the peak to broaden and shift to a lower temperature.

-

-

Validation: The instrument is calibrated using certified standards (e.g., indium). The sharpness of the endotherm provides a qualitative check on the sample's purity.

Sources

- 1. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-2-Thienylglycine | C6H7NO2S | CID 736059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1194-87-2 Cas No. | (S)-2-Amino-2-(thiophen-3-yl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 4. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 5. AMINO-THIOPHEN-2-YL-ACETIC ACID | 21124-40-3 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound hydrochloride | CAS 369403-64-5 | Chemical-Suppliers [chemical-suppliers.eu]

2-Amino-2-(thiophen-3-yl)acetic acid molecular weight and formula

An In-Depth Technical Guide to 2-Amino-2-(thiophen-3-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a non-proteinogenic α-amino acid that has garnered significant interest within the scientific community. As a structural analog of phenylglycine, it incorporates a thiophene ring, a five-membered aromatic heterocycle containing sulfur. This feature makes it a valuable building block in medicinal chemistry. The thiophene moiety is a well-established bioisostere for a phenyl ring, often introduced to modulate physicochemical properties, improve metabolic stability, or enhance biological activity.

This guide serves as a comprehensive technical resource, providing an in-depth analysis of the molecule's core attributes, synthesis, and its strategic role in drug discovery. It is designed to equip researchers with the foundational knowledge and field-proven insights necessary for the effective application of this compound in their work.

Part 1: Core Molecular Attributes

The fundamental identity of a chemical compound is established by its structure and key identifiers. This compound is a relatively small molecule whose properties are defined by the interplay between its amino acid functionality and the aromatic thiophene ring.

Figure 1. 2D Chemical Structure of this compound.

A summary of its core identifiers and properties is presented in Table 1.

Table 1: Core Identifiers and Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO₂S | [1] |

| Molecular Weight | 157.19 g/mol | [1][2][3] |

| IUPAC Name | 2-amino-2-thiophen-3-ylacetic acid | [1] |

| Synonyms | 3-Thienylglycine, Amino(3-thienyl)acetic acid | [3] |

| CAS Number (Racemic) | 38150-49-1 | [1] |

| CAS Number (R-enantiomer) | 1194-86-1 | [3] |

| CAS Number (S-enantiomer) | 1194-87-2 |

Part 2: Physicochemical and Stereochemical Properties

Stereochemistry

The α-carbon of this compound is a stereocenter, meaning the molecule is chiral and exists as two non-superimposable mirror images: the (R)- and (S)-enantiomers. This is a critical consideration in drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activity, metabolic profiles, and toxicity. The biological activity often resides in only one enantiomer (the eutomer), while the other (the distomer) may be inactive or even contribute to adverse effects. Therefore, the synthesis and characterization of enantiomerically pure forms are of paramount importance.

Physicochemical Characteristics

As an amino acid, this compound is zwitterionic at physiological pH, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻) group. This zwitterionic nature typically imparts high melting points and good water solubility, properties that can be advantageous in drug formulation.[4][5] The thiophene ring introduces lipophilicity, balancing the hydrophilic nature of the amino acid portion. Key computed physicochemical properties that influence its drug-like potential are summarized in Table 2.

Table 2: Computed Physicochemical Properties

| Property | Value | Implication in Drug Development |

| XLogP3 | -2.0 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially low passive membrane permeability. |

| Hydrogen Bond Donor Count | 2 | The amine and carboxylic acid groups can participate in hydrogen bonding, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptor Count | 3 | The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to interactions with biological targets. |

| Rotatable Bond Count | 2 | Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity. |

| Polar Surface Area (PSA) | 63.32 Ų | A moderate PSA, suggesting a balance between solubility and permeability. |

Data sourced from PubChem CID 102577 & 40520333.[1][3]

Part 3: Synthesis and Purification

While the 2-aminothiophene scaffold itself is often synthesized via the Gewald reaction, the construction of α-amino acids with a pre-existing aromatic ring is typically achieved through other classical methods.[6][7] The most direct and reliable routes to this compound are the Strecker and Bucherer-Bergs syntheses, both of which begin with thiophene-3-carboxaldehyde.

Experimental Protocol: Strecker Synthesis

The Strecker synthesis is a two-step, one-pot method for producing α-amino acids from an aldehyde.[8][9][10]

Step 1: α-Aminonitrile Formation

-

Reaction Setup: To a solution of thiophene-3-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or aqueous ammonia), add ammonium chloride (NH₄Cl, 1.5 eq) and sodium cyanide (NaCN, 1.2 eq).

-

Mechanism Insight: The aldehyde first reacts with ammonia (in equilibrium with ammonium chloride) to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-aminonitrile intermediate.[11] This reaction is typically stirred at room temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 2: Hydrolysis to the Amino Acid

-

Procedure: Once the formation of the α-aminonitrile is complete, the reaction mixture is subjected to hydrolysis without purification of the intermediate. Add a strong acid (e.g., 6M HCl) and heat the mixture to reflux (approx. 100-110 °C) for several hours.

-

Mechanism Insight: The harsh acidic conditions hydrolyze the nitrile group (-CN) to a carboxylic acid (-COOH), yielding the hydrochloride salt of the final amino acid product.[8]

-

Workup and Purification: After cooling, the resulting solution is typically neutralized with a base (e.g., ammonium hydroxide or pyridine) to the isoelectric point of the amino acid (pH ~5-6), causing it to precipitate out of the solution. The crude product can then be collected by filtration and purified by recrystallization from a water/ethanol mixture.

Alternative Synthetic Route: Bucherer-Bergs Reaction

An alternative is the Bucherer-Bergs reaction, which involves treating the starting aldehyde with ammonium carbonate and potassium cyanide.[12][13] This multicomponent reaction forms a hydantoin intermediate, which can then be isolated and subsequently hydrolyzed under strong basic or acidic conditions to yield the desired α-amino acid.[14][15] This method is particularly useful for generating α,α-disubstituted amino acids from ketones.

Part 4: Role in Medicinal Chemistry and Drug Development

Pharmacological Potential

The 2-aminothiophene core is considered a "privileged scaffold" in medicinal chemistry. This is due to its frequent appearance in molecules exhibiting a wide array of biological activities.[6][16] Derivatives have been reported to possess antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties, among others.[17][18][19] Therefore, this compound serves as an attractive starting point for the synthesis of novel therapeutic agents. Its amino acid structure allows for straightforward incorporation into peptide chains or derivatization at the amine or carboxylic acid functionalities to create libraries of new chemical entities.

Metabolic Considerations: A Double-Edged Sword

A critical aspect that every drug development professional must consider when working with thiophene-containing compounds is their potential for metabolic bioactivation. This is a self-validating system of checks and balances in drug design: while the thiophene ring can confer desirable properties, it also carries an inherent risk.

The Causality of Thiophene-Induced Toxicity: The sulfur atom in the thiophene ring can be oxidized by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can generate highly reactive intermediates, such as thiophene S-oxides or thiophene epoxides. These electrophilic species can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage, immune responses, and potential organ toxicity (hepatotoxicity). The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to this mechanism. This well-documented liability necessitates early-stage metabolic stability and reactive metabolite screening for any new thiophene-containing drug candidate.

Part 5: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound. A standard battery of tests includes:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Should confirm the presence of all protons. Key signals would include those for the three protons on the thiophene ring (typically in the aromatic region, ~7.0-7.5 ppm), the α-proton (a singlet around 4.5-5.0 ppm), and broad signals for the amine and acid protons.

-

¹³C NMR: Will show six distinct carbon signals, confirming the carbon skeleton. The carbonyl carbon will appear downfield (~170-180 ppm).

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight, showing the [M+H]⁺ ion at m/z 158.03 or the [M-H]⁻ ion at m/z 156.01.

-

Infrared (IR) Spectroscopy: Will show characteristic stretches for the amine (N-H, ~3000-3300 cm⁻¹), carboxylic acid (O-H, broad, ~2500-3300 cm⁻¹), and carbonyl (C=O, ~1650-1700 cm⁻¹) groups.

-

Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity. Using a chiral stationary phase allows for the separation of the (R)- and (S)-enantiomers, enabling the quantification of enantiomeric excess (ee).

Conclusion

This compound is a compound of significant utility for researchers in drug discovery and medicinal chemistry. Its straightforward synthesis from common starting materials, combined with the proven pharmacological potential of the 2-aminothiophene scaffold, makes it an attractive building block. However, its application demands a sophisticated understanding of both its potential benefits and its inherent metabolic risks. By employing rigorous analytical characterization and early-stage toxicological screening, scientists can responsibly harness the potential of this versatile molecule to develop the next generation of therapeutics.

References

-

Parveen, A., Sharma, P., Vishnoi, G., Gaur, K., Jough, S. S., & Arya, M. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Journal of Pharmaceutical Negative Results, 13(S10), 1810-1825. [Link]

-

Parveen, A., et al. (2022). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

Aly, A. A., et al. (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

-

Goudiaby, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 240, 114574. [Link]

-

Saeed, A., et al. (2017). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. European Journal of Medicinal Chemistry, 141, 467-483. [Link]

-

PubChem. (n.d.). (S)-2-Thienylglycine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. [Link]

-

Wikipedia. (2023). Strecker amino acid synthesis. Wikimedia Foundation. [Link]

-

Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules, 24(11), 2151. [Link]

-

International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. ijpbs.com. [Link]

-

Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. organic-chemistry.org. [Link]

-

Thomas, L. (2018). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

-

Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. [Link]

-

Sciforum. (n.d.). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. sciforum.net. [Link]

-

Wikipedia. (2023). Bucherer–Bergs reaction. Wikimedia Foundation. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. organicchemistrydata.org. [Link]

-

PubChem. (n.d.). (R)-2-Thienylglycine. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Encyclopedia MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. encyclopedia.pub. [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(thiophen-3-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

UNIPI. (n.d.). Comparison of physicochemical and thermal properties of choline chloride and betaine-based deep eutectic solvents. unipi.it. [Link]

-

ResearchGate. (2023). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. researchgate.net. [Link]

-

Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. (2023). PubMed Central. [Link]

Sources

- 1. This compound | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sciforum.net [sciforum.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. news-medical.net [news-medical.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 14. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnrjournal.com [pnrjournal.com]

- 18. pnrjournal.com [pnrjournal.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to (R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid: Stereochemistry, Synthesis, and Biological Significance

A Senior Application Scientist's Perspective on Chiral Non-Proteinogenic Amino Acids in Drug Discovery

Introduction: The Critical Role of Chirality in Bioactivity

In the realm of medicinal chemistry and drug development, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. This guide delves into the distinct characteristics of the enantiomeric pair, (R)-2-Amino-2-(thiophen-3-yl)acetic acid and (S)-2-Amino-2-(thiophen-3-yl)acetic acid. These non-proteinogenic amino acids, containing a thiophene ring, serve as valuable chiral building blocks in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] The thiophene moiety itself is a "privileged pharmacophore," frequently found in FDA-approved drugs due to its favorable electronic and bioisosteric properties that enhance interactions with biological targets.[2]

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals, focusing on the synthesis, separation, and distinct biological relevance of these two enantiomers. We will explore the causal relationships behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Physicochemical Properties

(R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid are alpha-amino acids with a thiophen-3-yl group attached to the alpha-carbon. The chirality arises from the tetrahedral arrangement of the four different substituents—a hydrogen atom, an amino group, a carboxylic acid group, and a thiophen-3-yl group—around this central carbon.

Figure 1: 3D representation of (R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid enantiomers.

Table 1: Physicochemical Properties

| Property | (R)-2-Amino-2-(thiophen-3-yl)acetic acid | (S)-2-Amino-2-(thiophen-3-yl)acetic acid |

| Molecular Formula | C6H7NO2S | C6H7NO2S |

| Molecular Weight | 157.19 g/mol [3] | 157.19 g/mol [4] |

| CAS Number | 1194-86-1[3][5] | 1194-87-2[6] |

| IUPAC Name | (2R)-2-amino-2-thiophen-3-ylacetic acid[3] | (2S)-2-amino-2-thiophen-3-ylacetic acid |

Synthesis and Chiral Resolution

The synthesis of non-proteinogenic amino acids like 2-amino-2-(thiophen-3-yl)acetic acid can be achieved through various methods, often resulting in a racemic mixture (an equal mixture of both enantiomers).[7][8][9][10] The true challenge and a critical step in drug development lies in the enantioselective synthesis or the resolution of this racemic mixture to obtain the individual, optically pure enantiomers.

Enantioselective Synthesis Strategies

Modern synthetic organic chemistry offers several powerful techniques for the direct synthesis of a single enantiomer, bypassing the need for racemic resolution.

-

Catalytic Enantioselective Reduction: One notable method involves the catalytic enantioselective reduction of ketones. For instance, a chiral catalyst like (S)-oxazaborolidine can be used to reduce a trichloromethyl ketone precursor to an (R)-secondary alcohol with high enantioselectivity. This alcohol can then be converted through a series of steps to the desired (S)-α-amino acid.[11]

-

Phase-Transfer Catalysis: Chiral phase-transfer catalysis is another effective approach. Using catalysts derived from Cinchona alkaloids, achiral Schiff base esters of glycine can be alkylated to produce optically active α-amino acid derivatives.[12]

-

N-H Insertion Reactions: A highly enantioselective route to α-alkenyl α-amino acid derivatives has been developed using N–H insertion reactions of vinyldiazoacetates and tert-butyl carbamate, cooperatively catalyzed by achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids.[13]

-

Organoborane Chemistry: Optically active (S)-alpha-amino acids can be prepared by reacting the Schiff base acetate of glycine tert-butyl ester with B-alkyl-9-BBN derivatives in the presence of the Cinchona alkaloid, cinchonidine. The enantiomeric (R)-alpha-amino acids can be obtained using cinchonine as the chiral control element.[14]

Chiral Resolution of Racemic Mixtures

When a racemic mixture is synthesized, chiral resolution is necessary to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique.

Experimental Protocol: Chiral HPLC Resolution

This protocol outlines a general method for the analytical separation of (R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid.

1. Materials and Equipment:

- HPLC system with a UV detector

- Chiral stationary phase column (e.g., Crown ether-based, teicoplanin-based, or zwitterionic ion-exchange columns like CHIRALPAK ZWIX)[15][16][17]

- Mobile phase solvents (LC-MS grade): Methanol, Acetonitrile, Water

- Additives: Formic acid, Diethylamine (DEA)

- Racemic standard of this compound

- (R)- and (S)- enantiomeric standards (if available)

2. Method Development:

3. Procedure:

Figure 2: Workflow for the chiral resolution of this compound enantiomers.

Biological Activity and Significance

The thiophene ring and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][18][19] The specific stereochemistry of chiral centers in drug molecules is often a key determinant of their interaction with chiral biological targets such as enzymes and receptors.

While specific comparative studies on the biological activities of (R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid are not extensively detailed in the readily available literature, we can infer their potential roles based on the pharmacology of similar amino acid derivatives and thiophene-containing compounds.

-

Neurological Activity: Non-proteinogenic amino acids are crucial as building blocks for pharmaceuticals, especially those acting on the central nervous system.[1] For instance, some amino acids and their derivatives act as agonists or antagonists at inhibitory glycine receptors.[20] The stereochemistry at the alpha-carbon can be critical for agonistic activity at these receptors.[20] It is plausible that the (R) and (S) enantiomers of this compound could exhibit different affinities and functional activities at various neuronal receptors. For example, the anesthetic thiopental has been shown to inhibit glycine receptor function, suggesting that thiophene-containing molecules can interact with this important neurotransmitter system.[21]

-

Enzyme Inhibition: The precise three-dimensional structure of an inhibitor is often critical for its binding to the active site of an enzyme. Therefore, it is highly likely that the (R) and (S) enantiomers would display different potencies as inhibitors of specific enzymes.

-

Antiproliferative and Anticancer Activity: Numerous thiophene derivatives have been investigated for their anticancer properties.[19][22] The antiproliferative effects of some 2-aminothiophene derivatives have been linked to the inhibition of tubulin polymerization, a crucial process in cell division.[22] The spatial arrangement of the substituents on the thiophene ring system is a key factor in determining this activity.

Figure 3: Potential differential biological activities of the (R) and (S) enantiomers.

Conclusion and Future Perspectives

(R)- and (S)-2-Amino-2-(thiophen-3-yl)acetic acid represent a compelling case study in the importance of stereochemistry in drug design and development. As non-proteinogenic amino acids, they offer a scaffold for creating novel therapeutics with potentially unique pharmacological profiles. The ability to efficiently synthesize or separate these enantiomers in high purity is a critical enabling step for the systematic investigation of their individual biological activities.

Future research should focus on the direct, comparative pharmacological profiling of the (R) and (S) enantiomers in a variety of biological assays. This would include binding and functional assays for a panel of CNS receptors, screening against relevant enzyme targets, and evaluation in various cancer cell lines. Such studies will undoubtedly reveal the distinct therapeutic potential of each enantiomer and guide the rational design of next-generation drugs based on this versatile thiophene-containing chiral building block.

References

- Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906–1908).

-

O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 621–630). [Link]

-

Fichtner, M., et al. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 12, 1320448. [Link]

-

Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(10), 3944-3948). [Link]

-

van der Donk, W. A., & Garg, N. (2004). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 69(17), 5693–5700). [Link]

-

Zhang, Y., et al. (2016). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry, 14(3), 871-874). [Link]

-

Suginome, M., et al. (2002). The enantioselective synthesis of alpha-amino acid derivatives via organoboranes. Journal of the American Chemical Society, 124(32), 9348–9349). [Link]

-

Buller, A. R., & Townsend, C. A. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews, 120(2), 1175–1217). [Link]

-

Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids – a Review. Czech Journal of Food Sciences, 25(5), 239-258). [Link]

-

Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. [Link]

-

PubChem. (n.d.). (R)-2-Amino-2-(thiophen-3-yl)acetic acid. [Link]

-

MySkinRecipes. (n.d.). (S)-2-Amino-2-(thiophen-3-yl)acetic acid. [Link]

-

Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia. [Link]

-

Gavali, K. D. (2023). Selected biologically active 2-aminothiophenes. ResearchGate. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Al-Tel, T. H., et al. (2011). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Molecules, 16(12), 10182–10193). [Link]

-

Zhou, Z., et al. (2012). Thioglycine and L-thiovaline: biologically active H₂S-donors. Bioorganic & Medicinal Chemistry, 20(8), 2675–2678). [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 856–883). [Link]

-

Konya, Y., et al. (2021). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 198, 114013. [Link]

-

Leoni, A., et al. (2004). Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives. European Journal of Medicinal Chemistry, 39(3), 279–289). [Link]

-

Schmieden, V., et al. (1993). Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds. Molecular Pharmacology, 44(5), 919–927). [Link]

-

Chromatography Today. (2015). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

-

Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC. [Link]

-

Yang, C. X., & Xu, T. L. (2006). Thiopental inhibits glycine receptor function in acutely dissociated rat spinal dorsal horn neurons. Neuroscience Letters, 397(3), 196–200). [Link]

Sources

- 1. (S)-2-Amino-2-(thiophen-3-yl)acetic acid [myskinrecipes.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-2-Amino-2-(thiophen-3-yl)acetic acid | C6H7NO2S | CID 40520333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C6H7NO2S | CID 102577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1194-86-1|(R)-2-Amino-2-(thiophen-3-yl)acetic acid|BLD Pharm [bldpharm.com]

- 6. 1194-87-2 Cas No. | (S)-2-Amino-2-(thiophen-3-yl)acetic acid | Apollo [store.apolloscientific.co.uk]

- 7. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 8. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 11. A general, catalytic, and enantioselective synthesis of α-amino acids [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. The enantioselective synthesis of alpha-amino acid derivatives via organoboranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 16. chromatographytoday.com [chromatographytoday.com]

- 17. chiraltech.com [chiraltech.com]

- 18. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacology of the inhibitory glycine receptor: agonist and antagonist actions of amino acids and piperidine carboxylic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Thiopental inhibits glycine receptor function in acutely dissociated rat spinal dorsal horn neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and cellular pharmacology studies of a series of 2-amino-3-aroyl-4-substituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-(thiophen-3-yl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Amino-2-(thiophen-3-yl)acetic acid, a heterocyclic, non-proteinogenic alpha-amino acid of interest in medicinal chemistry and drug development. In the absence of a complete, publicly available experimental spectral dataset for this specific molecule, this guide employs a predictive and comparative approach, grounded in the established spectroscopic principles and data from structurally analogous compounds. By examining the spectral features of 3-thiopheneacetic acid, aminophenylacetic acid, and foundational alpha-amino acids, we present a robust, reasoned prediction of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for the title compound. This document serves as a foundational resource for the identification, characterization, and quality control of this compound in a research and development setting.

Introduction: The Structural and Chemical Landscape

This compound is a fascinating hybrid molecule that combines the key functional groups of an alpha-amino acid with the aromatic, sulfur-containing thiophene ring. The thiophene moiety is a well-regarded isostere for the benzene ring in medicinal chemistry, often imparting favorable pharmacokinetic properties. The alpha-amino acid functionality provides a chiral center and opportunities for peptide synthesis or other derivatizations.

A thorough understanding of its spectroscopic signature is paramount for any researcher working with this compound. Spectroscopic analysis provides a non-destructive window into the molecular structure, allowing for confirmation of identity, assessment of purity, and elucidation of the electronic environment of the constituent atoms. This guide will systematically deconstruct the predicted spectroscopic data, explaining the rationale behind each predicted signal based on fundamental principles and comparative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for reproducibility and accurate interpretation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR.

-

Select a suitable deuterated solvent. Given the polar nature of the amino acid, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are appropriate choices. DMSO-d₆ has the advantage of not exchanging with the amine and carboxylic acid protons, allowing for their observation.

-

Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

-

Instrumentation and Data Acquisition:

-

Spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

The spectrometer's magnetic field should be shimmed to high homogeneity to obtain sharp, well-resolved signals.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Diagram of the NMR Experimental Workflow

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the thiophene ring protons, the alpha-proton, the amine protons, and the carboxylic acid proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Analysis |

| ~8.0 - 9.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad signal due to hydrogen bonding and exchange. This is a characteristic feature of carboxylic acids. |

| ~7.5 - 7.7 | Doublet of Doublets | 1H | H-5 (Thiophene) | This proton is coupled to H-4 and H-2. In 3-substituted thiophenes, the H-5 proton is typically found in this downfield region. For comparison, the protons of 3-thiopheneacetic acid appear in a similar region.[1] |

| ~7.4 - 7.5 | Singlet (or narrow triplet) | 1H | H-2 (Thiophene) | This proton is coupled to H-4 and H-5, but the coupling to H-4 is often small. It is expected to be a sharp signal. |

| ~7.1 - 7.2 | Doublet of Doublets | 1H | H-4 (Thiophene) | This proton is coupled to H-5 and H-2. |

| ~4.5 - 4.7 | Singlet | 1H | α-CH | The alpha-proton is adjacent to the electron-withdrawing thiophene ring, the amino group, and the carboxyl group, leading to a downfield shift. In related aminophenylacetic acids, this proton appears in a similar range. |

| ~3.5 - 4.5 | Broad Singlet | 2H | NH₂ | The amine protons are exchangeable and often appear as a broad signal. Their chemical shift can be variable depending on concentration and temperature. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Analysis |

| ~170 - 175 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region. This is consistent with data for other amino acids and carboxylic acids. |

| ~138 - 142 | C-3 (Thiophene) | The carbon atom of the thiophene ring attached to the amino acid moiety (ipso-carbon) is expected to be in this region. |

| ~128 - 130 | C-5 (Thiophene) | Aromatic carbons in thiophene rings typically resonate in this range. Data from 2-thiopheneacetic acid shows similar shifts for the thiophene carbons. |

| ~125 - 127 | C-2 (Thiophene) | Aromatic carbons in thiophene rings typically resonate in this range. |

| ~122 - 124 | C-4 (Thiophene) | Aromatic carbons in thiophene rings typically resonate in this range. |

| ~55 - 60 | α-C | The alpha-carbon, attached to the nitrogen and carboxyl group, is expected in this range, which is typical for alpha-amino acids.[2] |

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For an amino acid, the IR spectrum is particularly informative due to the presence of the amine and carboxylic acid groups, which can exist in a zwitterionic form in the solid state.

Experimental Protocol: FT-IR Data Acquisition

-

Sample Preparation:

-

For solid-state analysis, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg).

-

The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

A background spectrum of the empty spectrometer is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

Diagram of the FT-IR Experimental Workflow

Caption: A simplified workflow for solid-state FT-IR analysis using the KBr pellet method.

Predicted IR Spectrum and the Zwitterionic State

In the solid state, amino acids typically exist as zwitterions (internal salts), where the carboxylic acid protonates the amino group. This has a profound effect on the IR spectrum.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Assignment | Rationale and Comparative Analysis |

| 3200 - 2800 (broad) | N-H stretch | -NH₃⁺ (Ammonium ion) | The stretching vibration of the protonated amine appears as a very broad band in this region, often with multiple sub-peaks. This is a hallmark of the zwitterionic form. |

| ~3100 | C-H stretch | Aromatic C-H (Thiophene) | The C-H stretching vibrations of the thiophene ring are expected in this region. |

| ~2900 | C-H stretch | Aliphatic C-H (α-CH) | The stretching vibration of the alpha C-H bond. |

| 1650 - 1580 | C=O stretch (asymmetric) | -COO⁻ (Carboxylate) | Instead of a sharp C=O stretch around 1700 cm⁻¹ for a carboxylic acid, the zwitterion shows a strong, broad asymmetric stretch of the carboxylate anion. This is a key indicator of the zwitterionic state.[3] |

| 1550 - 1480 | N-H bend | -NH₃⁺ (Ammonium ion) | The bending vibration of the ammonium group. |

| 1450 - 1380 | C=C stretch | Thiophene ring | Aromatic ring stretching vibrations. |

| ~1400 | C=O stretch (symmetric) | -COO⁻ (Carboxylate) | The symmetric stretch of the carboxylate anion, another key feature of the zwitterionic form.[3] |

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like amino acids. It typically produces a protonated molecular ion [M+H]⁺.

-

Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

-

Tandem Mass Spectrometry (MS/MS): To study fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Predicted Mass Spectrum

-

Molecular Ion: this compound has a molecular formula of C₆H₇NO₂S and a monoisotopic mass of approximately 157.02 Da. In positive ion ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 158.03.

-

Key Fragmentation Pathways: The fragmentation of protonated alpha-amino acids is well-studied.[4] Common fragmentation pathways for this compound are predicted to include:

-

Loss of H₂O and CO: A characteristic fragmentation for alpha-amino acids is the sequential loss of water and carbon monoxide from the carboxylic acid group, leading to an iminium ion. This would result in a fragment at m/z 112.05 ([M+H - H₂O - CO]⁺).

-

Loss of the Carboxyl Group: Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of COOH as a radical, though loss of formic acid (HCOOH) is more common, resulting in a fragment at m/z 112.05 ([M+H - HCOOH]⁺).

-

Thiophene Ring Fragmentation: The thiophene ring itself can fragment, although this is typically less favorable than the loss of the carboxyl group.

-

| Predicted m/z | Ion Formula | Fragmentation Pathway |

| 158.03 | [C₆H₈NO₂S]⁺ | [M+H]⁺ (Protonated Molecule) |

| 112.05 | [C₅H₆NS]⁺ | [M+H - HCOOH]⁺ or [M+H - H₂O - CO]⁺ |

Conclusion

This technical guide has presented a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging fundamental principles and comparative data from structurally similar molecules, we have constructed a comprehensive spectral profile encompassing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The predicted data, summarized in the tables and discussed throughout this document, provides a robust framework for the identification and characterization of this compound. Researchers and drug development professionals can use this guide as a reference for quality control, reaction monitoring, and structural confirmation, ensuring the scientific integrity of their work with this important heterocyclic amino acid.

References

-

Chen, H., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific Reports, 9(1), 6453. Available at: [Link]

-

He, C. C., et al. (2010). Effects of Alkaline Earth Metal Ion Complexation on Amino Acid Zwitterion Stability: Results from Infrared Action Spectroscopy. Journal of the American Chemical Society, 132(41), 14479–14490. Available at: [Link]

-

Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839–845. Available at: [Link]

-

Choi, S., et al. (2012). Fragmentation patterns of protonated amino acids formed by atmospheric pressure chemical ionization. Rapid Communications in Mass Spectrometry, 26(22), 2609–2616. Available at: [Link]

-

PubChem. (n.d.). 2-Aminophenylacetic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 3-Thiopheneacetic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Identifying amino acids in protein NMR spectra. Retrieved from [Link]

Sources

A Technical Guide to Sourcing and Quality Control of Enantiopure (Thiophen-3-yl)glycine for Pharmaceutical Research

Abstract

Enantiopure non-proteinogenic amino acids are critical chiral building blocks in modern drug discovery, enabling the synthesis of novel compounds with precisely defined three-dimensional structures. (Thiophen-3-yl)glycine, in its (R)- and (S)-enantiomeric forms, is a key intermediate whose thiophene moiety is found in numerous biologically active molecules.[1] The procurement of this compound with high enantiomeric purity is a crucial first step for many research and development programs. However, navigating the landscape of chemical suppliers and ensuring the quality of these reagents presents a significant challenge. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of commercial suppliers, the rationale behind synthetic and sourcing considerations, and a robust, self-validating protocol for the quality control and enantiomeric purity assessment of (thiophen-3-yl)glycine using chiral High-Performance Liquid Chromatography (HPLC).

The Strategic Importance of (Thiophen-3-yl)glycine in Drug Discovery

The pursuit of novel chemical entities with enhanced therapeutic profiles is a cornerstone of pharmaceutical research. Unnatural amino acids, such as (thiophen-3-yl)glycine, offer a powerful tool to escape the confines of biological chemical space, providing scaffolds for peptides and small molecules with improved stability, potency, and selectivity.

1.1 The Role of the Thiophene Moiety The thiophene ring is a bioisostere of the phenyl ring, but with distinct electronic properties and a smaller size. This substitution can lead to improved metabolic stability, altered binding interactions, and favorable pharmacokinetic properties. Thiophene derivatives are prevalent in a wide range of approved drugs and clinical candidates, exhibiting activities from anti-inflammatory to anti-cancer.[1] For instance, 2-aminothiophene derivatives have been identified as a promising class of positive allosteric modulators (PAMs) for the glucagon-like peptide 1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes.[2]